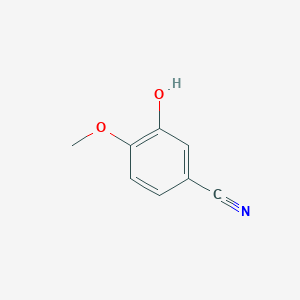

3-Hydroxy-4-methoxybenzonitrile

描述

Contextualization within Benzonitrile (B105546) Chemistry Research

Benzonitrile and its derivatives are a well-established class of compounds in organic chemistry. The nitrile group is a powerful functional group, known for its reactivity and ability to be converted into other functionalities such as amines, carboxylic acids, and ketones. The presence of hydroxyl and methoxy (B1213986) substituents on the benzene (B151609) ring of 3-Hydroxy-4-methoxybenzonitrile further modulates its electronic properties and reactivity. cymitquimica.com The methoxy group, an electron-donating group, and the hydroxyl group influence the aromatic ring's reactivity towards electrophilic and nucleophilic substitution reactions. cymitquimica.com This positions this compound as a subject of interest in studies exploring the synthesis and functionalization of polysubstituted aromatic compounds.

Strategic Importance as a Key Building Block in Complex Molecular Architectures

The true value of this compound lies in its role as a key intermediate in the synthesis of more complex and often biologically active molecules. innospk.com Its multifunctional nature allows for a variety of chemical transformations. For instance, the hydroxyl group can be alkylated, the nitrile group can be hydrolyzed or reduced, and the aromatic ring can undergo further substitution.

A prominent example of its strategic importance is its use in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. innospk.com The production of Gefitinib involves a multi-step synthesis where this compound serves as a critical starting material, undergoing a series of reactions including alkylation, nitration, reduction, cyclization, chlorination, and amination. innospk.com This underscores the compound's value in the pharmaceutical industry for constructing intricate molecular frameworks. innospk.com Furthermore, it is also listed as an impurity of Apremilast, suggesting its role as a precursor or intermediate in the synthesis of this pharmaceutical agent as well. spectrasynth.com

Historical Development of Research on Substituted Benzonitriles

The study of benzonitriles dates back to 1844, when Hermann Fehling first synthesized benzonitrile by heating ammonium (B1175870) benzoate. smolecule.comwikipedia.org This foundational work laid the groundwork for the exploration of nitrile chemistry. smolecule.com Over the decades, as synthetic methodologies became more sophisticated, the focus expanded to include substituted benzonitriles. The introduction of various functional groups onto the benzene ring allowed for the fine-tuning of the molecule's properties and reactivity. The systematic investigation of substituted benzonitriles and their derivatives gained momentum with the growing recognition of their importance in pharmaceuticals, agrochemicals, and materials science. The development of synthetic routes to access specific substitution patterns, such as that found in this compound, is a testament to the advancements in modern organic synthesis. smolecule.com

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. It typically appears as a white or off-white crystalline powder. innospk.com

| Property | Value |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol biosynth.com |

| Boiling Point | 300.8°C at 760 mmHg innospk.com |

| Flash Point | 135.7°C innospk.com |

| Density | 1.24 g/cm³ innospk.com |

| Refractive Index | 1.568 innospk.com |

| Storage | 2°C - 8°C in a well-closed container biosynth.com |

Table 1: Physical and Chemical Properties of this compound.

Synthesis and Purity

The synthesis of this compound can be achieved through various routes. One common method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydroxylamine (B1172632) hydrochloride. google.commdpi.com Another approach starts with isovanillin (B20041), which is reacted with hydroxylamine hydrochloride to yield the target compound. google.com A patent describes a method where 3-hydroxy-4-methoxybenzaldehyde is dissolved in formic acid with sodium formate (B1220265) and hydroxylamine hydrochloride, stirred at 80-85°C to produce this compound. google.com

Quality control is essential, particularly for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a standard technique used to verify the purity of the compound, which is often required to be above 98%. innospk.com

Spectroscopic Data

Spectroscopic techniques are vital for the characterization of this compound.

| Spectroscopic Data | Description |

| Infrared (IR) Spectrum | The IR spectrum shows characteristic peaks for the different functional groups. A notable peak for the nitrile group (C≡N) stretching vibration is observed. mdpi.com |

| Mass Spectrometry | Mass spectrometry data confirms the molecular weight of the compound. nih.gov |

| UV-VIS Spectra | The UV-VIS spectrum provides information about the electronic transitions within the molecule. nih.gov |

| Raman Spectra | Raman spectroscopy offers complementary vibrational information to IR. nih.gov |

Table 2: Spectroscopic Data for this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQHIJLQYYFUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406725 | |

| Record name | 3-hydroxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52805-46-6 | |

| Record name | 3-Hydroxy-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52805-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 4 Methoxybenzonitrile

Established Synthetic Pathways to 3-Hydroxy-4-methoxybenzonitrile

The synthesis of this compound, a valuable intermediate in the pharmaceutical industry, is predominantly achieved through the conversion of its corresponding aldehyde, 3-Hydroxy-4-methoxybenzaldehyde (isovanillin). innospk.comguidechem.com This approach is favored due to the ready availability of the precursor and the efficiency of the transformation.

The most common and direct route to this compound involves the one-pot conversion of isovanillin (B20041). This process transforms the aldehyde functional group into a nitrile.

A well-established method for the synthesis of this compound from isovanillin involves the use of hydroxylamine (B1172632) sulfate (B86663) in the presence of formic acid and sodium formate (B1220265). guidechem.com In a typical procedure, isovanillin and sodium formate are dissolved in formic acid. The mixture is heated, and hydroxylamine sulfate is added portion-wise to control the reaction. The reaction proceeds for several hours at an elevated temperature, typically around 85°C, to yield the desired nitrile product. guidechem.com This one-pot method is efficient, with reported yields as high as 94%. guidechem.com

Table 1: Synthesis of this compound from Isovanillin

| Precursor | Reagents | Solvent | Temperature | Reaction Time | Yield |

|---|

Data sourced from research findings on the synthesis of this compound. guidechem.com

Beyond the formic acid system, several alternative reagents and catalysts have been developed for the conversion of aldehydes, including isovanillin, to nitriles, often under milder or different conditions.

One alternative involves reacting 3-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in a different solvent system, such as acetonitrile (B52724). guidechem.com The reaction is heated to reflux for several hours to completion, providing the product in high yield (96%). guidechem.com

Another effective method utilizes anhydrous ferrous sulphate (FeSO₄) as an inexpensive and environmentally friendly catalyst. asianpubs.org In this one-pot synthesis, the aldehyde and hydroxylamine hydrochloride are refluxed in dimethylformamide (DMF) in the presence of anhydrous ferrous sulphate. This system is effective for a variety of aromatic aldehydes and is a viable alternative to traditional methods. asianpubs.org

Table 2: Alternative Synthetic Methods from Aldehydes

| Reagent/Catalyst System | Solvent | Conditions | Key Advantages |

|---|---|---|---|

| Hydroxylamine hydrochloride | Acetonitrile | Reflux | High yield |

This table summarizes alternative methodologies for the conversion of aromatic aldehydes to nitriles. guidechem.comasianpubs.org

While the conversion from isovanillin is the most prominently documented pathway for synthesizing this compound, scientific literature also points to multi-step syntheses that may start from related benzoic acid derivatives. For instance, a synthetic route for a similar compound, 2-methoxy-4-cyanobenzaldehyde, begins with 4-methyl-3-methoxy benzoic acid, which is converted to an amide and then dehydrated to a nitrile. google.com Although not a direct route to this compound, this illustrates that precursors other than the direct aldehyde can be utilized in the formation of substituted benzonitriles. However, established, direct synthetic routes starting from precursors other than isovanillin are not as widely reported.

Conversion from 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

Derivatization Strategies and Functional Group Interconversions Involving this compound

The structure of this compound, featuring a reactive phenolic hydroxyl group, allows for various derivatization strategies. These transformations are crucial for building more complex molecules, particularly in the synthesis of active pharmaceutical ingredients.

The hydroxyl group of this compound can be readily alkylated to form an ether linkage. This reaction is a key step in the synthesis of various compounds, including the pharmaceutical apremilast. A common example is the ethylation of the hydroxyl group to produce 3-ethoxy-4-methoxybenzonitrile. chemicalbook.comgoogle.com

This transformation is typically achieved by reacting this compound with an alkylating agent, such as bromoethane, in the presence of a base and a suitable solvent. chemicalbook.comgoogle.com Potassium carbonate is a frequently used base, and dimethylformamide (DMF) serves as the solvent. chemicalbook.com The reaction mixture is heated to drive the nucleophilic substitution to completion. chemicalbook.com

Table 3: Example of Alkylation of this compound

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Product |

|---|

Data based on a reported procedure for the synthesis of 3-Ethoxy-4-methoxybenzonitrile. chemicalbook.com

Nitration Reactions on the Aromatic Ring

The aromatic ring of this compound and its derivatives can undergo electrophilic aromatic substitution, such as nitration. The position of nitration is directed by the existing substituents. The hydroxyl (or alkoxy) and methoxy (B1213986) groups are ortho-, para-directing and activating, while the nitrile group is meta-directing and deactivating.

In the case of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile, nitration with a mixture of sulfuric acid and nitric acid results in the introduction of a nitro group. The reaction is typically carried out at a controlled temperature to prevent side reactions. The major product formed is 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

| Starting Material | Reagents | Product |

| 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | 70% Sulfuric Acid, 70% Nitric Acid | 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile |

This regioselectivity is consistent with the directing effects of the alkoxy groups, which favor substitution at the ortho and para positions.

Nitrile Group Transformations

The nitrile group is a versatile functional group that can be converted into other functionalities, such as carboxylic acids or amines.

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under harsh chemical conditions (strong acid or base and high temperatures). However, biocatalysis using nitrilase enzymes offers a milder and more selective alternative. Nitrilases can hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia (B1221849).

Research has shown that the nitrilase from Gordonia terrae can effectively hydrolyze 4-hydroxy-3-methoxybenzonitrile (B1293924) to vanillic acid (4-hydroxy-3-methoxybenzoic acid). This biotransformation can be carried out using whole cells of the microorganism. A mutant strain, E9, exhibited enhanced nitrilase activity.

The key parameters for this biocatalytic hydrolysis are summarized in the table below:

| Biocatalyst | Substrate | Product | pH | Temperature |

| Gordonia terrae (mutant E9) | 4-hydroxy-3-methoxybenzonitrile | Vanillic Acid | 8.0 | 40 °C |

This enzymatic method provides a green chemistry approach for the synthesis of vanillic acid derivatives.

The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is valuable for the synthesis of various biologically active molecules. A general method for the reduction of nitriles to primary amines involves the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst.

For the reduction of this compound to 3-hydroxy-4-methoxybenzylamine, a procedure using sodium borohydride and a copper-iron oxide (CuFe₂O₄) nanocatalyst in water has been described.

| Starting Material | Reducing Agent | Catalyst | Solvent | Product |

| This compound | Sodium Borohydride | CuFe₂O₄ | Water | 3-Hydroxy-4-methoxybenzylamine |

This method offers a straightforward route to the corresponding benzylamine (B48309) derivative under relatively mild conditions.

Thioamide Formation

The conversion of the nitrile functionality in this compound into a thioamide group represents a significant chemical transformation, yielding 3-hydroxy-4-methoxybenzothioamide. This process, known as thionation, can be achieved through various synthetic methods. A common and effective approach involves the use of sulfur-transfer reagents.

One of the most prevalent reagents for this conversion is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The reaction typically involves heating the nitrile with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or dioxane. The mechanism involves a nucleophilic attack of the nitrile nitrogen onto the phosphorus of the reagent, followed by a series of rearrangements that ultimately replace the carbon-nitrogen triple bond with a carbon-sulfur double bond. For substituted benzonitriles, the efficiency of this reaction can be enhanced by the addition of a Lewis acid. For instance, the use of boron trifluoride etherate (BF₃·OEt₂) in conjunction with Lawesson's reagent has been shown to facilitate the conversion of various benzonitriles, including those with electron-donating methoxy groups, into their corresponding thioamides in high yields. thieme-connect.com

Another established method for the synthesis of thioamides from nitriles is the reaction with phosphorus pentasulfide (P₄S₁₀). This method is effective for a wide range of aromatic and aliphatic nitriles, affording the desired thioamides in high yields under relatively rapid conditions. organic-chemistry.org Additionally, direct reaction with hydrogen sulfide (B99878) (H₂S) gas in the presence of a basic catalyst like pyridine (B92270) or triethylamine (B128534) can also effect this transformation, although this method often requires high pressures and extended reaction times. A milder alternative involves the use of thioacetic acid in the presence of a base like calcium hydride, which has been shown to convert both aliphatic and aromatic nitriles to thioamides effectively. organic-chemistry.org

The table below summarizes common conditions for the thionation of benzonitrile (B105546) derivatives.

| Reagent(s) | Solvent | Conditions | Typical Yield | Reference |

| Lawesson's Reagent | Toluene or Dioxane | Reflux | Good to Excellent | thieme-connect.com |

| Lawesson's Reagent / BF₃·OEt₂ | 1,2-Dimethoxyethane | Room Temp to Reflux | High | thieme-connect.com |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Dioxane | Reflux | High | organic-chemistry.org |

| Thioacetic Acid / CaH₂ | N/A | N/A | Good to Excellent | organic-chemistry.org |

Cross-Coupling Reactions

This compound possesses several sites that could potentially engage in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com The primary strategies would involve either functionalization of the aromatic ring by introducing a halide or triflate, or direct C-H activation.

A common approach is to convert the phenolic hydroxyl group into a triflate (-OTf) or nonaflate (-ONf) group. These are excellent leaving groups in palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org For example, after converting the hydroxyl group to a triflate, the resulting aryl triflate could be coupled with an organoborane (Suzuki reaction), an organostannane (Stille reaction), or a terminal alkyne (Sonogashira reaction) to introduce a new carbon-substituent at the C-3 position.

Alternatively, the aromatic ring itself can be halogenated to provide a handle for cross-coupling. Electrophilic iodination or bromination would likely occur at the C-5 position, ortho to the hydroxyl group and para to the methoxy group, as these are strongly activating and directing groups. The resulting aryl halide could then participate in a wide array of cross-coupling reactions.

Recent advancements have also focused on the direct C-H activation of arenes, bypassing the need for pre-functionalization. While challenging, this approach is highly atom-economical. Furthermore, the nitrile group itself can participate in certain cross-coupling reactions. For example, rhodium-catalyzed Mizoroki–Heck type cross-couplings have been developed that proceed via the cleavage of a C-CN bond in aryl nitriles. acs.org

The table below outlines potential cross-coupling reactions for derivatives of this compound.

| Reaction Name | Coupling Partner | Required Functionalization | Catalyst System (Typical) |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid or Ester | -OH to -OTf, or Halogenation | Pd(0) catalyst, Base |

| Stille Coupling | Organostannane | -OH to -OTf, or Halogenation | Pd(0) catalyst |

| Heck Coupling | Alkene | -OH to -OTf, or Halogenation | Pd(0) catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | -OH to -OTf, or Halogenation | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine | -OH to -OTf, or Halogenation | Pd(0) catalyst, Base |

Mechanistic Studies of this compound Reactions

Exploration of Nucleophilic and Electrophilic Substitution Patterns

The regioselectivity of substitution reactions on the this compound ring is governed by the electronic properties of its three substituents: the hydroxyl (-OH), methoxy (-OCH₃), and nitrile (-CN) groups.

In electrophilic aromatic substitution, the hydroxyl and methoxy groups are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. The nitrile group, conversely, is a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. The interplay of these directing effects determines the outcome of reactions like nitration, halogenation, and Friedel-Crafts reactions.

The positions on the ring relative to the substituents are:

C-1: Attached to the -CN group.

C-2: ortho to -OH, meta to -OCH₃ and -CN.

C-5: ortho to -OH, para to -OCH₃.

C-6: para to -OH, ortho to -OCH₃.

The -OH and -OCH₃ groups strongly activate the C-2, C-5, and C-6 positions. The -CN group deactivates all positions but most strongly deactivates the ortho (C-2, C-6) and para (C-4, which is substituted) positions, directing to the meta positions (C-3 and C-5, both substituted). The net effect is that the powerful activating influence of the -OH and -OCH₃ groups dominates. The C-5 position is particularly activated, being ortho to the hydroxyl group and para to the methoxy group. The C-2 and C-6 positions are also activated, but to different extents.

Experimental evidence from nitration of structurally similar compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde) supports this analysis. Nitration of vanillin predominantly yields 5-nitrovanillin, where substitution occurs ortho to the hydroxyl group and meta to the aldehyde group. wikipedia.orgdigitaloceanspaces.com Similarly, electrophilic iodination of isovanillin derivatives also shows high regioselectivity for the position ortho to the hydroxyl group. nih.gov Therefore, electrophilic substitution on this compound is expected to occur primarily at the C-5 position.

Nucleophilic aromatic substitution (SNAr) is less common on this ring unless a leaving group is present and the ring is sufficiently activated by electron-withdrawing groups. The nitrile group does activate the ring towards nucleophilic attack, but a good leaving group (like a halide) would need to be present at a position ortho or para to it for a reaction to proceed readily.

Investigation of 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Derived from Related Compounds

While the nitrile group of this compound itself does not directly participate in 1,3-dipolar cycloadditions, nitrile oxides, which are potent 1,3-dipoles, can be readily generated from related aldehyde precursors. Specifically, 3-hydroxy-4-methoxybenzaldehyde (isovanillin) can serve as a starting material to generate the corresponding nitrile oxide.

The synthetic sequence involves two main steps:

Aldoxime Formation: The aldehyde is reacted with hydroxylamine (NH₂OH) to form 3-hydroxy-4-methoxybenzaldoxime.

Nitrile Oxide Generation: The aldoxime is then oxidized in situ to generate the highly reactive this compound oxide. Common methods for this oxidation include treatment with reagents like sodium hypochlorite (B82951) (NaOCl), N-chlorosuccinimide (NCS), or greener protocols using NaCl/Oxone. acs.orgtandfonline.com

Once generated, the nitrile oxide readily undergoes [3+2] cycloaddition reactions with a wide variety of dipolarophiles (e.g., alkenes and alkynes). nih.govchem-station.com This reaction is a powerful tool for constructing five-membered heterocyclic rings. researchgate.net

Reaction with an alkene yields a Δ²-isoxazoline ring.

Reaction with an alkyne yields an isoxazole (B147169) ring.

These cycloaddition reactions are typically highly regioselective and can be stereoselective, making them valuable in synthetic chemistry. The resulting isoxazoline (B3343090) and isoxazole heterocycles are versatile intermediates that can be further transformed into other functional groups, such as β-hydroxy ketones or γ-amino alcohols. tandfonline.com The reaction provides an efficient route to complex molecules from precursors structurally related to this compound. chem-station.comresearchgate.net

Catalytic Approaches and Reaction Optimization

Catalysis plays a crucial role in optimizing the synthesis and transformation of benzonitrile derivatives, including this compound. Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability.

In the synthesis of benzonitriles, transition metal catalysts are employed in ammoxidation processes, where a methylarene is converted directly to a nitrile in the presence of ammonia and oxygen. medcraveonline.com For the transformation of the nitrile group, catalytic hydrogenation to form benzylamines is a key reaction. Catalysts based on nickel, cobalt, or palladium supported on materials like silica (B1680970) have been investigated to optimize the selective hydrogenation of benzonitrile to benzylamine, minimizing the formation of byproducts like dibenzylamine. rsc.org Studies show that factors such as the choice of metal, solvent, temperature, and hydrogen pressure significantly influence both activity and selectivity. rsc.org

For reactions involving other parts of the this compound molecule, catalytic approaches are also essential. As discussed in the cross-coupling section (2.2.4), palladium, nickel, and copper catalysts are fundamental for forming new C-C and C-N bonds. semanticscholar.org Reaction optimization in this context involves screening ligands, bases, solvents, and temperature to maximize yield and selectivity. Modern approaches to optimization even employ machine learning and data-driven workflows to predict optimal catalysts and conditions for complex reactions.

The synthesis of heterocyclic structures from benzonitrile precursors often relies on acid or base catalysis. For example, the synthesis of benzimidazole (B57391) derivatives can be catalyzed by Lewis acids like erbium(III) triflate (Er(OTf)₃), which can significantly improve reaction rates and yields. mdpi.com

Microwave-Assisted Synthesis Conditions

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. nih.govarkat-usa.org These advantages include dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer byproducts. mdpi.com The technique utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and efficient internal heating of the reaction mixture.

This methodology has been successfully applied to a wide range of reactions relevant to the chemistry of this compound and its derivatives. For instance, microwave irradiation has been used to facilitate the conversion of aromatic nitriles into various heterocyclic molecules. eurekaselect.com Cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have also been shown to proceed with high efficiency under microwave conditions, often with reduced catalyst loading and shorter reaction times. nih.gov

The synthesis of heterocyclic systems, such as benzimidazoles, benzoxazoles, and thiazolidinones, from appropriate precursors is particularly amenable to microwave assistance. mdpi.comarkat-usa.orgeurekaselect.comresearchgate.net Many of these syntheses can be performed under solvent-free conditions, further enhancing the "green" credentials of the protocol by reducing waste. mdpi.com The application of microwave heating can be crucial for reaction optimization, allowing for rapid screening of conditions and the efficient construction of molecular libraries.

The table below provides a comparison of conventional versus microwave-assisted synthesis for a representative heterocyclic synthesis.

| Reaction | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Benzotriazole Synthesis | 4-6 hours | 5-15 minutes | nih.gov |

| Benzimidazole Synthesis | 60 minutes (61% yield) | 5 minutes (99% yield) | mdpi.com |

| Thiazolo[3,4-a]benzimidazole Synthesis | 24-48 hours | 10-20 minutes | arkat-usa.org |

Electrocatalytic Nitrile Synthesis

The electrosynthesis of nitriles represents a promising and sustainable alternative to conventional chemical methods, often operating under mild conditions without the need for harsh oxidants or catalysts. While specific studies on the electrocatalytic synthesis of this compound are not extensively documented, the principles of electrosynthesis can be applied to its potential formation from suitable precursors such as 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzyl alcohol.

Electrocatalytic methods offer a green activation pathway, harnessing renewable energy sources to drive chemical transformations. This approach minimizes waste and avoids the use of toxic reagents, aligning with the principles of green chemistry. The direct electrosynthesis of nitriles from primary alcohols and ammonia has been demonstrated using simple nickel catalysts in aqueous electrolytes. This process typically proceeds through a sequence of dehydrogenation, imination, and further dehydrogenation.

Another viable electrocatalytic route involves the conversion of aromatic aldehydes. In a typical three-electrode system, an aromatic aldehyde can be used as the starting material with a nitrogen source, such as hexamethyldisilazane (B44280) (HMDS), in an electrolyte solution. The reaction can be carried out at a constant voltage, yielding the corresponding aromatic nitrile. For instance, the electrochemical synthesis of aromatic nitriles has been achieved using platinum electrodes and a silver nitrate (B79036) reference electrode in an acetonitrile solution containing an electrolyte like sodium perchlorate.

The following table illustrates the types of electrocatalytic nitrile syntheses that could be analogous to the production of this compound.

| Starting Material | Nitrogen Source | Catalyst/Electrode | Conditions | Product | Reference |

| Aromatic Aldehydes | Hexamethyldisilazane (HMDS) | Platinum electrodes | Constant voltage (0.5 - 8.0V), 5 - 40 °C | Aromatic Nitriles | CN105543886B |

| Primary Alcohols | Ammonia | Nickel catalyst | Ambient temperature, aqueous electrolyte | Nitriles | ChemRxiv (2024) |

| Imine Derivatives | Acetonitrile | Carbon rod cathode, Magnesium plate anode | Constant current, 0 °C | Phenylbenzimidoyl Cyanide Derivatives | ChemRxiv (2025) |

These examples underscore the potential for developing a specific electrocatalytic method for the synthesis of this compound, contributing to more sustainable chemical manufacturing.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating volatile organic compounds (VOCs). For the synthesis of nitriles, including potentially this compound, solvent-free methods often involve the reaction of aldehydes with a nitrogen source under thermal or microwave-assisted conditions, or through mechanochemistry.

One common solvent-free approach is the conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride (NH₂OH·HCl). tandfonline.comresearchgate.net This reaction can be carried out by simply heating a mixture of the aldehyde and hydroxylamine hydrochloride. tandfonline.comresearchgate.net The use of microwave irradiation can significantly accelerate this transformation. mdpi.com In some cases, a solid catalyst, such as titanium dioxide (TiO₂), can be employed to facilitate the reaction, particularly for aldehydes bearing electron-donating groups. mdpi.com

Mechanochemical synthesis, which involves grinding solid reactants together, often in a ball mill, is another effective solvent-free technique. This method can promote reactions between solids in the absence of a solvent, driven by the mechanical energy input. For instance, the synthesis of various organic compounds, including nitrogen-containing heterocycles, has been successfully achieved under mechanochemical conditions.

The table below provides examples of solvent-free nitrile synthesis from aromatic aldehydes, which could be adapted for the synthesis of this compound from 3-hydroxy-4-methoxybenzaldehyde.

| Aldehyde | Reagent | Conditions | Yield | Reference |

| Aromatic Aldehydes with Electron-Donating Groups | NH₂OH·HCl, TiO₂ | Microwave irradiation | Good | MDPI (2007) mdpi.com |

| Aliphatic and Aromatic Aldehydes | NH₂OH·HCl | Heating at 100°C | Good | Taylor & Francis Online (2012) tandfonline.com |

| Aromatic Aldehydes | NH₂OH·HCl | Deep eutectic solvent (choline chloride:urea), Microwave irradiation | Good to Excellent | Organic Chemistry Portal |

These solvent-free methods offer significant advantages, including reduced waste, simplified work-up procedures, and often lower energy consumption, making them attractive for the sustainable synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis and Reactions

Green chemistry principles are increasingly being integrated into the synthesis and transformation of chemical compounds to minimize environmental impact. For a compound like this compound, several green chemistry approaches can be envisioned, drawing from advancements in the synthesis of related benzonitriles.

Use of Greener Solvents and Catalysts:

A significant advancement in green chemistry is the use of ionic liquids as recyclable reaction media and catalysts. For the synthesis of benzonitriles from benzaldehydes, ionic liquids have been shown to be effective, eliminating the need for volatile and often toxic organic solvents. These reactions can also proceed without metal salt catalysts, further reducing the environmental burden.

Nanocatalysis:

The use of nanocatalysts offers high efficiency and selectivity in chemical transformations. For nitrile synthesis, non-noble metal oxide-based nanocatalysts have been developed for the environmentally benign synthesis of a wide range of nitriles from alcohols using aqueous ammonia and molecular oxygen. This approach avoids the use of toxic cyanides and operates under greener conditions.

Electrochemical Synthesis:

As discussed in section 2.3.3.2, electrochemical methods provide a sustainable route for nitrile synthesis. By using electricity as a "reagent," these processes can reduce the reliance on chemical oxidants and reductants, often with water as the only byproduct. The application of electrochemistry to the synthesis of this compound would represent a significant step towards a more sustainable production process.

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Ionic Liquids | Recyclable solvent and catalyst, avoids VOCs and metal salts. | Synthesis from 3-hydroxy-4-methoxybenzaldehyde. |

| Nanocatalysis | High efficiency and selectivity, use of non-noble metals. | Synthesis from 3-hydroxy-4-methoxybenzyl alcohol using aqueous ammonia. |

| Electrochemical Synthesis | Use of electricity as a clean reagent, mild reaction conditions. | Synthesis from 3-hydroxy-4-methoxybenzaldehyde or the corresponding alcohol. |

| Solvent-Free Reactions | Reduces waste and VOC emissions, simplified work-up. | Synthesis from 3-hydroxy-4-methoxybenzaldehyde using solid reagents. |

By adopting these green chemistry strategies, the synthesis and subsequent chemical transformations of this compound can be made more environmentally friendly, aligning with the broader goals of sustainable chemical manufacturing.

Spectroscopic Characterization and Computational Chemistry of 3 Hydroxy 4 Methoxybenzonitrile

Advanced Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of 3-hydroxy-4-methoxybenzonitrile. Methods such as Fourier Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy offer comprehensive insights into the molecule's vibrational modes and atomic connectivity.

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, probes the energy levels of molecular vibrations. These methods are complementary; FT-IR measures the absorption of infrared radiation by a molecule, which is dependent on a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on a change in the molecule's polarizability gatewayanalytical.com. The combination of both techniques provides a more complete vibrational profile of the molecule spectroscopyonline.com.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its specific functional groups and aromatic structure. While a detailed experimental and theoretical assignment for this specific molecule is not extensively published, assignments can be made with high confidence based on well-established frequency ranges for its constituent parts and through comparison with detailed analyses of similar molecules, such as other substituted benzonitriles and phenols, which are often supported by Density Functional Theory (DFT) calculations researchgate.netsigmaaldrich.cnnih.govesisresearch.org.

The key vibrational modes for this compound include:

O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (νO-H), typically appearing as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The position and broadness of this band can indicate the extent of hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations (νC-H) are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching modes of the methoxy (B1213986) (-OCH₃) group typically occur in the 2850-2960 cm⁻¹ region.

C≡N Vibration: The nitrile group (C≡N) has a very characteristic and sharp stretching band (νC≡N) that appears in a relatively clear region of the spectrum, generally between 2220-2260 cm⁻¹. This band is often strong in both IR and Raman spectra.

C=C and C-O Vibrations: Aromatic ring C=C stretching vibrations occur in the 1400-1650 cm⁻¹ range. The C-O stretching vibrations for the aryl ether and phenol (B47542) components are typically found in the 1000-1300 cm⁻¹ region.

Below is a representative table of expected vibrational assignments for this compound.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3200-3600 | O-H Stretch | ν(O-H) |

| 3000-3100 | Aromatic C-H Stretch | ν(C-H) |

| 2850-2960 | Aliphatic C-H Stretch (Methoxy) | ν(C-H) |

| 2220-2260 | C≡N Nitrile Stretch | ν(C≡N) |

| 1500-1650 | Aromatic C=C Ring Stretch | ν(C=C) |

| 1200-1300 | Aromatic C-O Stretch (Ether) | ν(C-O) |

| 1150-1250 | Phenolic C-O Stretch | ν(C-O) |

| 650-900 | Aromatic C-H Out-of-Plane Bend | γ(C-H) |

FT-IR and FT-Raman spectroscopy, when combined with computational chemistry, are powerful tools for conformational analysis. For this compound, the primary conformational flexibility arises from the orientation of the hydroxyl (-OH) and methoxy (-OCH₃) groups relative to the benzene (B151609) ring.

Different conformers can exhibit subtle but measurable differences in their vibrational spectra. For example, the formation of an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the methoxy group would lead to a red shift (lowering of frequency) in the O-H stretching band compared to a conformation where no such bond exists. Computational methods, such as DFT, can be used to calculate the theoretical vibrational frequencies for different stable conformers. By comparing these calculated spectra with the experimental FT-IR and FT-Raman data, the most likely conformation present in the sample can be determined. This approach has been successfully applied to analyze the conformational equilibrium of many related substituted phenols and anisoles.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

The ¹H and ¹³C NMR spectra of this compound provide unambiguous confirmation of its structure. The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The three aromatic protons will appear as a characteristic splitting pattern based on their coupling with each other. The methoxy group protons will appear as a sharp singlet, and the hydroxyl proton will typically appear as a broad singlet.

Similarly, the ¹³C NMR spectrum will show a signal for each unique carbon atom, including the nitrile carbon, the two oxygen-substituted aromatic carbons, the four other aromatic carbons, and the methoxy carbon.

NMR is also crucial for differentiating between isomers, such as this compound and 4-hydroxy-3-methoxybenzonitrile (B1293924). While both would show singlets for the methoxy and hydroxyl groups, the pattern of signals in the aromatic region of the ¹H NMR spectrum would be distinctly different due to the different substitution pattern and resulting proton-proton coupling relationships. For this compound, one would expect three distinct aromatic signals, whereas the more symmetric 4-hydroxy-3-methoxybenzonitrile would show a different, simpler pattern.

The following tables outline the expected chemical shifts for this compound, based on data from closely related structures such as 3-methoxybenzonitrile (B145857) and 4-methoxybenzonitrile (B7767037) rsc.org.

¹H NMR Spectral Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Ar-H (position 2) | ~7.1-7.3 | d (doublet) |

| Ar-H (position 5) | ~7.3-7.5 | dd (doublet of doublets) |

| Ar-H (position 6) | ~6.9-7.1 | d (doublet) |

| -OCH₃ | ~3.9 | s (singlet) |

| -OH | Variable (broad) | s (singlet) |

¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-CN | ~103 |

| C≡N | ~119 |

| Ar C-H | ~115-128 |

| Ar C-O (C3) | ~146 |

| Ar C-O (C4) | ~152 |

| -OCH₃ | ~56 |

NMR spectroscopy is indispensable for monitoring chemical reactions and characterizing their products. The synthesis of this compound is a key step in the manufacture of the anticancer drug Gefitinib. In a documented synthesis, 3-hydroxy-4-methoxybenzaldehyde is converted to this compound nih.gov. The successful formation of the product can be unequivocally confirmed by NMR.

The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the aldehyde carbon signal (around 190 ppm in ¹³C NMR) from the starting material, coupled with the appearance of the characteristic nitrile carbon signal (around 119 ppm in ¹³C NMR) in the product spectrum, provides clear evidence of the conversion. Subsequent steps in the synthesis of Gefitinib are also monitored by NMR, where the chemical shifts of the aromatic protons and carbons of the this compound moiety are further altered by subsequent reactions, allowing chemists to track the molecule's transformation nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from π→π* transitions within the aromatic benzene ring. The presence of substituents—hydroxyl (-OH), methoxy (-OCH₃), and nitrile (-CN) groups—influences the energy of these transitions, typically causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. The electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the nitrile group modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in these electronic transitions.

While specific experimental λmax values are cataloged in proprietary databases such as SpectraBase, theoretical studies on similar molecules like 4-methoxybenzonitrile confirm that the absorption features in the UV region are attributable to these π→π* electronic transitions. researchgate.netsemanticscholar.org Analysis of structurally related compounds, such as 3,4-dihydroxybenzoic acid which displays absorption maxima at approximately 217 nm and 294 nm, suggests that this compound would exhibit a similarly complex spectrum with distinct bands corresponding to its specific electronic environment. sielc.com

Mass Spectrometry (MS and GC-MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. uni-saarland.de The electron ionization (EI) mass spectrum of this compound provides a clear molecular ion peak and a series of characteristic fragment ions that reveal the molecule's structural components.

The compound has a molecular formula of C₈H₇NO₂ and a molecular weight of approximately 149.15 g/mol . nih.govinnospk.com In its mass spectrum, the molecular ion peak (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 149. nih.gov This peak, corresponding to the intact molecule that has lost one electron, confirms the molecular weight.

The fragmentation pattern is highly informative. A prominent peak is observed at m/z 134, which corresponds to the loss of a methyl radical (•CH₃, mass of 15 Da) from the molecular ion (149 - 15 = 134). nih.gov This fragmentation is a characteristic cleavage of the methoxy group. Another significant fragment appears at m/z 106, resulting from the subsequent loss of a neutral molecule of carbon monoxide (CO, mass of 28 Da) from the ion at m/z 134 (134 - 28 = 106). nih.govlibretexts.org This loss of CO is a common fragmentation pathway for phenolic compounds.

| m/z | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 149 | [C₈H₇NO₂]⁺˙ (Molecular Ion) | - |

| 134 | [M - CH₃]⁺ | •CH₃ |

| 106 | [M - CH₃ - CO]⁺ | CO |

This fragmentation pathway, beginning with the loss of the methyl group followed by the elimination of carbon monoxide, is a classic example of how mass spectrometry can be used to confirm the presence of specific functional groups within a molecule.

Quantum Chemical Calculations and Theoretical Studies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. jmchemsci.com This method is widely applied to study drug-like molecules and chemical intermediates, offering a balance of computational cost and accuracy. nih.gov For molecules like this compound, DFT calculations, often using the B3LYP hybrid functional with a Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p), are employed to predict a wide range of properties. xisdxjxsu.asiaresearchgate.net These include optimized molecular geometry, vibrational frequencies, and electronic properties like the molecular electrostatic potential.

A primary application of DFT is the determination of a molecule's equilibrium geometry—the lowest energy arrangement of its atoms. nih.gov For this compound, geometry optimization calculations predict a planar structure for the benzene ring, as expected. The calculations provide precise values for bond lengths, bond angles, and dihedral angles. Studies on the closely related molecule 3-hydroxy-4-methoxybenzaldehyde, performed at the B3LYP/6-311G(d,p) level of theory, show that the theoretically calculated geometric parameters are in good agreement with experimental data from X-ray crystallography, validating the accuracy of the computational approach. xisdxjxsu.asia The optimized structure of this compound would similarly feature specific orientations of the hydroxyl, methoxy, and nitrile substituents relative to the ring to minimize steric hindrance and optimize electronic interactions.

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| C-C (ring) | Aromatic carbon-carbon bond length | ~1.39 - 1.41 Å |

| C-O (hydroxyl) | Carbon-oxygen bond length of the hydroxyl group | ~1.36 Å |

| C≡N | Carbon-nitrogen triple bond length of the nitrile group | ~1.15 Å |

| C-C-C (ring) | Aromatic ring internal bond angle | ~120° |

DFT calculations are also used to predict the vibrational spectra (infrared and Raman) of molecules. uit.no By computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix), a set of harmonic vibrational frequencies can be obtained. uit.no These theoretical frequencies often show a systematic deviation from experimental values obtained via FTIR and FT-Raman spectroscopy. To improve accuracy, the computed frequencies are typically multiplied by a scaling factor. researchgate.net

This computational analysis is crucial for the definitive assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C ring stretching, O-H bending, and C≡N stretching. For substituted benzonitriles, theoretical calculations have demonstrated excellent agreement with experimental spectra, allowing for a detailed understanding of the molecule's vibrational modes. xisdxjxsu.asiaresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.gov The MEP surface is colored based on the local electrostatic potential: red indicates regions of negative potential (high electron density, susceptible to electrophilic attack), while blue indicates regions of positive potential (low electron density, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. wolfram.com

For this compound, an MEP map would reveal distinct regions of reactivity:

Negative Potential (Red/Yellow): The most electron-rich areas are expected around the electronegative oxygen atom of the hydroxyl group and, most notably, the nitrogen atom of the nitrile group. These sites represent the primary centers for electrophilic attack or hydrogen bonding. xisdxjxsu.asianih.gov

Positive Potential (Blue): The most electron-poor region, and therefore the most electrophilic site, is located around the hydrogen atom of the hydroxyl group. The hydrogen atoms on the aromatic ring also exhibit a lesser degree of positive potential. xisdxjxsu.asia

The MEP map provides a clear, qualitative picture of the molecule's reactive sites, which is fundamental for understanding its interaction with other molecules and its role in chemical synthesis. xisdxjxsu.asia

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties.

For this compound, a theoretical analysis would involve calculating the energies of these frontier orbitals. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of electron-donating groups (like hydroxyl and methoxy) and an electron-withdrawing group (nitrile) on the benzene ring is expected to significantly influence the electronic distribution and the energies of these orbitals.

While specific calculated values for this compound are not available in the surveyed literature, a typical computational study would generate a data table similar to the hypothetical example below, often calculated using Density Functional Theory (DFT) methods.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Global Hardness (η) | Value |

| Global Softness (S) | Value |

| Electronegativity (χ) | Value |

| Chemical Potential (μ) | Value |

Note: The values in this table are placeholders and represent the type of data that would be generated from a computational analysis. Specific research findings for this compound were not located.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is invaluable for understanding intramolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability.

Detailed NBO analysis results for this specific compound are not present in the available literature. A comprehensive study would typically present findings in a tabular format, as illustrated in the hypothetical table below.

Table 2: Hypothetical NBO Analysis Showing Significant Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (Ohydroxyl) | π* (Cring-Cring) | Value |

| LP (Omethoxy) | π* (Cring-Cring) | Value |

Note: E(2) represents the stabilization energy of the hyperconjugative interaction. The data shown are illustrative examples of what an NBO analysis would provide.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are a class of computational chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. While it is a foundational method, it does not account for electron correlation, which can be a limitation for accurately predicting certain molecular properties.

Applying the Hartree-Fock method to this compound would involve solving the Roothaan equations to obtain the molecular orbitals and the total electronic energy. This calculation serves as a starting point for more advanced methods that incorporate electron correlation (post-Hartree-Fock methods). Although a patent document lists this compound in a context that mentions Hartree-Fock calculations, it does not provide any specific results or analysis for the compound google.comgoogle.com.

Conformational Stability Investigations

The study of conformational stability involves analyzing the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. This analysis is crucial for understanding a molecule's structure, stability, and reactivity. For this compound, conformational analysis would primarily focus on the orientation of the hydroxyl and methoxy groups relative to the benzene ring and each other.

By rotating the C-O bonds of these substituents, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. The relative energies of these conformers determine their population at a given temperature. While specific conformational analysis studies for this compound were not found, research on related molecules suggests that theoretical modeling can determine the most stable orientations . For instance, interactions such as intramolecular hydrogen bonding between the hydroxyl proton and the methoxy oxygen could play a role in stabilizing certain conformations.

Theoretical Surface-Enhanced Raman Spectroscopy (SERS) Modeling

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. Theoretical modeling of SERS spectra, often using DFT, is a powerful tool for interpreting experimental results and understanding the enhancement mechanism.

Modeling the SERS spectrum of this compound would involve calculating the Raman frequencies and intensities of the molecule in the presence of a metal cluster (e.g., silver or gold) that simulates the SERS substrate. The model can predict which vibrational modes will be most enhanced, providing insights into the molecule's orientation and interaction with the metal surface. For example, modes involving functional groups that bind directly to the surface are often significantly enhanced. Although SERS studies have been conducted on related compounds like other benzonitrile (B105546) derivatives and phenols, specific theoretical SERS modeling for this compound is not available in the reviewed literature .

Applications As a Synthetic Intermediate in Advanced Organic Chemistry

Precursor for Isoxazole (B147169) Derivatives and Related Heterocycles

The chemical structure of 3-hydroxy-4-methoxybenzonitrile makes it an excellent starting material for the synthesis of isoxazole derivatives. The nitrile group can be converted into a nitrile oxide, a reactive intermediate that readily undergoes 1,3-dipolar cycloaddition reactions with dipolarophiles, such as alkynes, to form the isoxazole ring system. ijsr.net This method is a cornerstone for creating substituted isoxazoles, which are significant motifs in medicinal chemistry and materials science.

Research has demonstrated the successful use of this compound oxide in cycloaddition reactions. ijsr.net In a typical synthesis, the nitrile oxide is generated in situ from the corresponding aldoxime, which is derived from 3-hydroxy-4-methoxybenzaldehyde. This reactive dipole then combines with a suitable dipolarophile to yield the target isoxazole derivative. For instance, the reaction with sugar-alkyne derivatives has been shown to produce novel isoxazole conjugates in high yields. ijsr.net

Table 1: Synthesis of Isoxazole Derivatives via 1,3-Dipolar Cycloaddition

| Dipolarophile | Nitrile Oxide Precursor | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sugar-alkyne derivative (1a) | This compound oxide | Isoxazole conjugate of sugar (3C) | 85-90 | ijsr.net |

The regioselectivity of these cycloaddition reactions is often high, leading to the preferential formation of one regioisomer. ijsr.net The resulting isoxazole-containing molecules can serve as scaffolds for further chemical modifications, expanding their utility in various research areas.

Building Block for Complex Molecules in Materials Science Research

The rigid structure and functional groups of this compound make it a useful building block for the synthesis of complex molecules with applications in materials science. ambeed.combldpharm.com Benzonitrile (B105546) derivatives, in general, are known to be key components in the creation of liquid crystals, polymers, and functional organic materials. ambeed.comrsc.org

While direct applications of this compound in final materials are an area of ongoing research, its derivatives are utilized in the synthesis of liquid crystals. researchgate.netmdpi.comgoogle.com The presence of a polar nitrile group and the potential for hydrogen bonding through the hydroxyl group can influence the mesomorphic properties of the resulting molecules. For example, related hydroxybenzonitrile structures are used as starting materials for liquid crystals by esterification of the hydroxyl group to introduce a long alkyl chain, which is a common feature in liquid crystalline compounds. researchgate.netmdpi.com

Furthermore, this compound is listed as a material building block for the development of organic frameworks and other functional materials. ambeed.combldpharm.com The ability to modify its functional groups allows for its incorporation into larger, more complex systems designed for specific electronic or optical properties.

Intermediacy in the Synthesis of Other Speciality Chemicals

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of specialty chemicals, particularly in the pharmaceutical industry. innospk.cominnospk.comcphi-online.com

A prominent example is its use in the production of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. innospk.com The synthesis of Gefitinib involves a multi-step process where this compound is a crucial starting material. innospk.com Its chemical structure is ideally suited for the necessary transformations, which include alkylation, nitration, reduction, and cyclization reactions. innospk.com

Beyond its role in the synthesis of Gefitinib, this compound is a precursor to other valuable specialty chemicals. For instance, it can be used to synthesize 3-azido-4-methoxybenzonitrile. nih.gov This is achieved through a sequence of reactions that may include methylation of the hydroxyl group, followed by other transformations leading to the azide (B81097) functionality. nih.gov Azido compounds are versatile intermediates themselves, widely used in click chemistry and for the synthesis of nitrogen-containing heterocycles.

Table 2: Specialty Chemicals Synthesized from this compound

| Starting Material | Target Specialty Chemical | Application Area | Reference |

|---|---|---|---|

| This compound | Gefitinib | Pharmaceutical (Anticancer) | innospk.com |

The versatility of this compound as an intermediate underscores its importance in the broader chemical industry for creating a range of high-value, specialized molecules. innospk.cominnospk.com

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 3-Hydroxy-4-methoxybenzonitrile is a critical area of research, with a focus on improving efficiency, yield, and sustainability. Current methods primarily rely on the conversion of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).

One established pathway involves the reaction of isovanillin with hydroxylamine (B1172632) hydrochloride or hydroxylamine sulfate (B86663) in the presence of formic acid. google.commdpi.com A specific method details dissolving isovanillin in formic acid with sodium formate (B1220265), heating the mixture, and then adding hydroxylamine sulfate in portions to yield this compound as an off-white solid with a yield of 92%. mdpi.com Another patented process describes reacting isovanillin with hydroxylamine hydrochloride at elevated temperatures (80-85°C) to achieve the conversion. google.com

Future research is trending towards more advanced and environmentally friendly synthetic strategies.

Continuous Flow Chemistry : This approach is gaining traction for its potential to optimize the production of pharmaceutical intermediates. innospk.com Continuous flow processes can offer superior reaction control, enhanced safety, reduced waste, and easier scalability compared to traditional batch methods, aligning with the pharmaceutical industry's drive for greener manufacturing. innospk.com

Novel Catalytic Systems : The development of new catalysts is key to innovation. For instance, the use of inexpensive and environmentally benign catalysts like ferrous sulphate has been demonstrated for the one-pot synthesis of various nitriles from aldehydes, a method that could be adapted and optimized for this compound. asianpubs.org

Table 1: Selected Synthetic Pathways for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-hydroxy-4-methoxybenzaldehyde (isovanillin) | Hydroxylamine sulfate, Sodium formate, Formic acid | This compound | 92% | mdpi.com |

| 3-hydroxy-4-methoxybenzaldehyde (isovanillin) | Hydroxylamine hydrochloride, Formic acid, Sodium formate | This compound | Not specified | google.com |

| 4-Methyl benzaldehyde | Hydroxylamine hydrochloride, Ferrous sulphate, DMF | 4-Methyl benzonitrile (B105546) | 95% | asianpubs.org |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating research and development involving the this compound scaffold. These methods provide deep insights into the molecule's properties and its interactions with biological targets, guiding the design of new compounds with desired functions.

Researchers have employed sophisticated computational techniques to study derivatives of this compound. In the development of deoxycytidine kinase (dCK) inhibitors, molecular modeling was crucial. nih.gov Using the MCPRO 2.0 package with the OPLS-AA force field, Metropolis Monte Carlo simulations were performed to understand how these molecules bind to the active site of the dCK enzyme. nih.gov Such simulations help elucidate the structure-function relationships that govern the inhibitor's potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies represent another important computational frontier. imist.ma For the closely related class of phenols and benzonitriles, quantum chemical descriptors derived from Density Functional Theory (DFT) calculations have been used to build mathematical models that predict biological activity and toxicity. imist.maresearchgate.net These models can rapidly screen virtual libraries of compounds, prioritizing those with the highest potential for efficacy and the lowest risk of toxicity before they are synthesized in the lab. Future work will likely involve the use of artificial intelligence and machine learning to build more predictive models based on larger datasets, further refining the design process for novel molecules based on the this compound core.

Targeted Drug Design Based on this compound Scaffold

The this compound structure serves as a privileged scaffold in medicinal chemistry, forming the backbone of several important therapeutic agents and providing a foundation for the discovery of new ones. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of related compounds for drug screening. nih.govnih.gov

This compound is a pivotal intermediate in the synthesis of multiple approved drugs and investigational molecules:

Gefitinib : An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer. innospk.com The synthesis of Gefitinib involves multiple steps where the this compound core is chemically modified. innospk.com

Apremilast : An oral medication for the treatment of psoriatic arthritis. google.com The synthesis starts with isovanillin, which is converted to this compound before further elaboration into the final drug molecule. google.com

Deoxycytidine Kinase (dCK) Inhibitors : This scaffold is the basis for a series of potent dCK inhibitors being investigated as anticancer agents. nih.govacs.org Research has shown that modifications, such as adding a fluoroethoxy side-chain to the core or altering substituents on a linked thiazole (B1198619) ring, can dramatically increase inhibitory activity and improve metabolic stability. nih.govacs.orgucla.edu

Quinazoline Derivatives : It is a starting material for novel quinazoline-based compounds that have shown antitumor activity. mdpi.com

PPARdelta Agonists : The scaffold has been used in the creation of peroxisome proliferator-activated receptor (PPAR) delta agonists, which have potential applications in treating metabolic diseases. google.com

The future of drug design using this scaffold lies in expanding its application to new biological targets and refining the modification strategies through structure-guided design and high-throughput screening. nih.gov

Sustainable Synthesis and Bioprocess Development

In line with the global push for green chemistry, a significant area of future research is the development of sustainable methods for producing this compound and its derivatives. This involves both improving chemical syntheses and harnessing biological systems.

One of the most promising avenues is the use of biotransformation, which employs enzymes or whole microorganisms as catalysts. The nitrilase family of enzymes, which can hydrolyze nitrile groups to carboxylic acids, is particularly relevant. Research on the closely related isomer, 4-hydroxy-3-methoxybenzonitrile (B1293924), has demonstrated the potential of this approach. The resting cells of the bacterium Gordonia terrae have been used to convert this isomer into vanillic acid with high efficiency. researchgate.netresearchgate.net

Key findings from these bioprocess studies include:

A mutant strain, G. terrae E9, showed significantly enhanced nitrilase activity compared to the wild type. researchgate.netresearchgate.net

Optimization of reaction conditions (pH, temperature, substrate concentration) was critical for maximizing conversion. researchgate.net

A fed-batch reaction process, where the substrate is added incrementally, overcame substrate inhibition and led to high product yields (50 g/L of vanillic acid) and volumetric productivity (10 g/L/h). researchgate.netresearchgate.netacs.org

Table 2: Comparison of Biotransformation Productivity for Vanillic Acid Synthesis This table is interactive. Click on the headers to sort the data.

| Organism/Process | Substrate | Volumetric Productivity (g/L/h) | Reference |

|---|---|---|---|

| Gordonia terrae mutant E9 | 4-hydroxy-3-methoxybenzonitrile | 10 | researchgate.net |

| Gordonia terrae wild type | 4-hydroxy-3-methoxybenzonitrile | 4.72 | researchgate.net |

| Sporotrichum thermophile | Ferulic acid | ~0.2 | researchgate.net |

| Metabolically engineered Pseudomonas | Ferulic acid | 0.053 | researchgate.net |

Future research will focus on discovering or engineering novel nitrilases that are highly specific and efficient for the conversion of this compound. The development of robust, eco-friendly bioprocesses for this compound holds the potential to replace traditional chemical methods, reducing environmental impact and production costs. researchgate.net

Discovery of Undiscovered Biological Activities and Applications

While this compound is primarily valued as a synthetic intermediate, its own biological activities remain largely unexplored. Future research is poised to investigate the intrinsic therapeutic potential of this molecule and its simple derivatives, potentially uncovering new applications.

The broader class of benzonitrile compounds is known to exhibit a range of biological effects, including antimicrobial and anti-inflammatory properties. ontosight.ai This suggests that this compound itself could be a candidate for screening in these areas. Given its structural similarity to vanillin (B372448) and other natural phenolic compounds, it may also possess antioxidant properties.

The most promising direction for discovering new activities lies in its use as a lead compound. Its role in the synthesis of potent dCK and EGFR inhibitors demonstrates that the scaffold is well-suited for interaction with enzyme active sites. nih.gov Future research could involve:

High-Throughput Screening : Testing the compound and a library of its simple derivatives against a wide array of biological targets, including kinases, proteases, and receptors.

Phenotypic Screening : Evaluating the effect of the compound on various cell models (e.g., cancer cells, immune cells) to identify unexpected biological responses that can be investigated further.

Ecotoxicology Studies : Understanding the compound's environmental fate and its effects on various organisms, as has been initiated for its isomers. imist.ma

As research continues to build upon this versatile chemical scaffold, it is likely that new and unexpected biological activities and applications for this compound will be discovered, further cementing its importance in chemical and pharmaceutical science.

常见问题

Q. How is 3-Hydroxy-4-methoxybenzonitrile structurally identified and characterized in laboratory settings?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H NMR (400 MHz, MeOD): Peaks at δ 7.17 (dd, J = 8.3, 2.1 Hz), 7.05 (d, J = 2.1 Hz), 7.01 (d, J = 8.4 Hz), and 3.90 (s, OCH3).

- 13C NMR (101 MHz, MeOD): Signals at δ 153.3, 148.4, 126.1, 120.2, 119.0, 112.9, 104.7, 56.5.

- Mass Spectrometry (70 eV): m/z 149 [M]⁺ (71%), 134 (100%), 106 (66%).

These data align with literature reports for unambiguous identification .

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer : Two validated approaches include:

Electrochemical Hydroxylation : Performed in continuous flow at 150 mA for 66.6 minutes, yielding 20% after silica gel chromatography .

Alkylation-Protected Synthesis : Starting from this compound, benzylation with benzyl bromide/K2CO3 in ACN achieves 93% yield for intermediate derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Classified as a regulated substance (e.g., Japanese 劇物III), it requires:

- Use of PPE (gloves, goggles, lab coat).

- Prohibition of ingestion/inhalation.

- Storage in labeled, airtight containers away from oxidizers .

Advanced Research Questions

Q. How can electrochemical synthesis yields of this compound be optimized?

- Methodological Answer : Key parameters include:

- Current Density : 150 mA balances reaction rate and byproduct formation.

- Reaction Time : 66.6 minutes minimizes over-oxidation.

- Purification : Gradient flash chromatography (2–15% EtOAc in PE:DCM) improves recovery .

Comparative studies suggest solvent choice (e.g., MeOH vs. DMF) impacts steric hindrance from methoxy/hydroxy groups .

Q. What analytical challenges arise in structural elucidation, and how are they resolved?

- Methodological Answer : Challenges include distinguishing positional isomers (e.g., 3-hydroxy-4-methoxy vs. 4-hydroxy-3-methoxy). Solutions:

Q. How does this compound function in kinase inhibitor development?

- Methodological Answer : As a precursor in deoxycytidine kinase inhibitors:

Alkylation : Reacts with 1-bromo-2-fluoroethane/K2CO3 in DMF (99% yield).

Thioamide Formation : Treated with ammonium sulfide to introduce sulfur moieties.

Cyclization : Generates heterocyclic cores for bioactivity testing .

Q. What role does this compound play in pharmaceutical impurity profiling?

- Methodological Answer : As Gefitinib Impurity 50 , it is monitored via:

Q. How do substituent electronic effects influence its reactivity in nucleophilic substitutions?